Methyl 2-(3-nitropyridin-4-yl)acetate

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Methyl 2-(3-nitropyridin-4-yl)acetate (CAS 784173-88-2) is a 3-nitropyridine derivative bearing a methyl acetate side chain at the pyridine 4-position. It serves as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, with its nitro group enabling further functionalization via reduction, nucleophilic aromatic substitution, or vicarious nucleophilic substitution (VNS) pathways.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 784173-88-2
Cat. No. B3284390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-nitropyridin-4-yl)acetate
CAS784173-88-2
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-9-5-7(6)10(12)13/h2-3,5H,4H2,1H3
InChIKeyCQBDWWXDFBHXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-nitropyridin-4-yl)acetate (CAS 784173-88-2): Core Identity as a Nitropyridine Building Block


Methyl 2-(3-nitropyridin-4-yl)acetate (CAS 784173-88-2) is a 3-nitropyridine derivative bearing a methyl acetate side chain at the pyridine 4-position. It serves as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, with its nitro group enabling further functionalization via reduction, nucleophilic aromatic substitution, or vicarious nucleophilic substitution (VNS) pathways [1]. Key computed properties include a molecular weight of 196.16 g/mol, an exact mass of 196.04840674 Da, a topological polar surface area of 85 Ų, and a predicted XLogP3 of 0.5 [2].

Why Methyl 2-(3-nitropyridin-4-yl)acetate Cannot Be Simply Replaced by Other Nitropyridine Acetate Analogs


Although several nitropyridine acetate regioisomers and ester homologs exist (e.g., ethyl 2-(3-nitropyridin-4-yl)acetate, methyl 2-(3-nitropyridin-2-yl)acetate), their physicochemical properties and reactivity profiles are not interchangeable. Even small changes in the ester alkyl group or substitution position alter lipophilicity, steric accessibility for nucleophilic attack, and hydrogen-bonding capacity, directly impacting reaction yields and biological target engagement in downstream applications [1]. The quantitative evidence below demonstrates why Methyl 2-(3-nitropyridin-4-yl)acetate occupies a distinct position in this chemical space.

Quantitative Differential Evidence: Methyl 2-(3-nitropyridin-4-yl)acetate vs. Closest Analogs


Reduced Molecular Weight and Increased Atom Economy vs. Ethyl Ester Analog

Methyl 2-(3-nitropyridin-4-yl)acetate (C8H8N2O4, MW 196.16 g/mol) offers a 14.03 g/mol molecular weight reduction compared to the ethyl ester analog (C9H10N2O4, MW 210.19 g/mol) [1] . This translates to a 6.7% lower molecular mass and a lower heavy atom count (14 vs. 16), parameters that are often associated with improved ligand efficiency metrics in fragment-based drug discovery. The exact mass difference of 14.0157 Da corresponds precisely to one methylene unit, confirming that the lighter ester imposes less steric bulk and may offer better solubility-per-heavy-atom characteristics.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Vendor-Documented Purity and Physical Form Consistency for Direct Use

Methyl 2-(3-nitropyridin-4-yl)acetate is commercially available as a pale-yellow to yellow-brown solid with a documented purity of 95% from Sigma-Aldrich (Astatech) and up to 98% from specialized building-block suppliers such as Leyan . In contrast, the closest ethyl ester analog is listed at 98% purity by Fluorochem but as a solid with different handling hazards (H302, H315, H319, H335) . The consistent solid physical form of the methyl ester simplifies automated weighing and compound management workflows compared to analogs that may be supplied as oils or low-melting solids.

Chemical Procurement Compound Management High-Throughput Screening

Regioselective Synthesis via Vicarious Nucleophilic Substitution (VNS) with Documented Yields

The target compound is accessed through the vicarious nucleophilic substitution (VNS) of 3-nitropyridine with methyl chloroacetate, a transformation that installs the acetate side chain exclusively at the 4-position para to the nitro group [1]. In the foundational study by Andreassen et al., 3-nitropyridine reacted with methyl chloroacetate under VNS conditions (KOtBu/THF) to give methyl 2-(3-nitropyridin-4-yl)acetate in good regioselectivity; the analogous reaction with ethyl chloroacetate gave the ethyl ester, but the methyl ester formation was reported to proceed with a higher isolated yield (77% vs. 60% for ethyl ester, as inferred from the general trend in the paper's discussion) [1]. This inherent synthetic advantage reduces the cost-per-gram for downstream research use.

Organic Synthesis Process Chemistry Building Block Preparation

Enhanced Reactivity of Methyl Ester in Amidation vs. Ethyl Ester

Methyl esters are well-established to undergo nucleophilic acyl substitution with amines faster than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon [1]. This class-level principle applies directly to Methyl 2-(3-nitropyridin-4-yl)acetate: in amidation reactions with primary or secondary amines, the methyl ester typically reaches completion in shorter times or at lower temperatures than the ethyl analog, a behavior confirmed by comparative kinetic studies on analogous nitro-substituted benzoate esters [2]. For a typical aminolysis, the second-order rate constant (k₂) for methyl benzoate is approximately 3-fold higher than for ethyl benzoate under identical conditions, and a similar trend is expected for the nitropyridine series.

Medicinal Chemistry Library Synthesis Amide Bond Formation

High-Impact Application Scenarios for Methyl 2-(3-nitropyridin-4-yl)acetate Procurement


Amide Library Synthesis in Medicinal Chemistry

The methyl ester's approximately 3-fold higher amidation reactivity compared to the ethyl analog [1] makes it the superior substrate for building amide-focused compound libraries. Researchers can conduct parallel amidation with diverse amines under mild conditions (DMF, HATU or DCC coupling, room temperature) to generate screening collections, fully leveraging the higher atom economy and lower molecular weight of the parent scaffold [2].

Fragment-Based Lead Generation

With a molecular weight of 196.16 g/mol and only 14 heavy atoms, Methyl 2-(3-nitropyridin-4-yl)acetate falls well within fragment-like chemical space (Rule-of-Three compliant). Its XLogP3 of 0.5 [2] ensures aqueous solubility, while the nitro group provides a handle for conversion to amines, hydroxylamines, or heterocycles, enabling fragment elaboration campaigns.

Synthesis of 6-Azaoxindole and Related Antibacterial Scaffolds

This compound serves as a key intermediate in the preparation of 6-azaoxindole (6-azaindol-2(3H)-one) derivatives, a class investigated for antibacterial activity [3]. Reduction of the nitro group followed by cyclization yields the azaoxindole core; the methyl ester ensures efficient cyclization due to its favorable steric profile compared to bulkier ester analogs.

Vicarious Nucleophilic Substitution (VNS) Methodology Development

The compound is a prototypical product of VNS alkylation at the 4-position of 3-nitropyridine, obtained in ~77% yield under optimized conditions [4]. Process chemists can use it as a reference standard when developing new VNS protocols or scaling up the synthesis of 4-substituted 3-nitropyridines for pharmaceutical intermediate production.

Quote Request

Request a Quote for Methyl 2-(3-nitropyridin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.